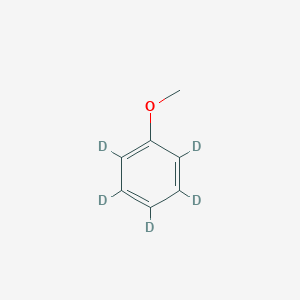
甲氧基(苯-d5)
概述
描述
Methoxy(benzene-d5), also known as anisole-d5, is a deuterated derivative of methoxybenzene, where the hydrogen atoms are replaced with deuterium. This compound is of interest in various fields of chemistry due to its altered physical properties compared to its non-deuterated counterpart. The papers provided discuss several methoxy-substituted compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the behavior of Methoxy(benzene-d5).
Synthesis Analysis
The synthesis of methoxy-substituted compounds is a topic of interest in several papers. For instance, the Knoevenagel reaction is employed to synthesize photoluminescent phenylene vinylene oligomers with methoxy groups, indicating the utility of methoxy substituents in the development of photoluminescent materials . Additionally, the total synthesis of a naturally occurring compound with a methoxymethyl group is achieved starting from a methoxyphenyl precursor, demonstrating the relevance of methoxy groups in natural product synthesis . The synthesis of benzofluorenyl compounds with methoxy and methoxymethyl substituents through benzannulated enyne–allenes also highlights the versatility of methoxy groups in complex molecule construction .
Molecular Structure Analysis
The molecular structure of methoxy-substituted compounds is characterized using various techniques such as X-ray diffraction and spectroscopy. For example, the crystal structure of a methoxy-substituted triazolobenzoxadiazocine is determined to be triclinic with specific bond lengths and angles, providing a detailed understanding of the spatial arrangement of methoxy groups in complex molecules . The dihedral angles between benzene rings in a methoxy-substituted benzohydrazide compound reveal the influence of methoxy groups on the overall molecular conformation .
Chemical Reactions Analysis
Methoxy groups play a significant role in the chemical reactivity of compounds. The regioselective O-demethylation of aryl methyl ethers, including those with methoxymethyl groups, is achieved using BBr3, showcasing the susceptibility of methoxy groups to cleavage under certain conditions . The thermal rearrangement of a methoxy-substituted benzocycloheptene demonstrates the potential for methoxy groups to participate in or influence rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted compounds are diverse and can be tailored for specific applications. The photoluminescent properties of methoxy-substituted phenylene vinylene oligomers are explored in different states, such as liquid crystalline and isotropic melt, indicating the impact of methoxy groups on emission characteristics . The surface properties of a methoxy-substituted triazolobenzoxadiazocine are investigated using Molecular Electrostatic Potential (MEP) maps, providing insights into the electronic distribution influenced by methoxy substituents .
科学研究应用
合成和材料特性
- 不对称柱[5]芳烃的合成和构象性质:甲氧基(苯-d5)衍生物(如 1-丁氧基-4-甲氧基-2,5-双(甲氧甲基)苯)用于合成不对称柱[5]芳烃,这些化合物由于能够包封分子而具有在主客体化学中的潜在应用 (Kou 等人,2010 年).
分析化学和热化学
- 快速准确测定木质素中甲氧基和乙氧基的捷径:甲氧基(苯-d5)用于分析化学中木质素中甲氧基和乙氧基的定量分析,采用同位素稀释和气相色谱-质谱法,深入了解木质素的化学结构和组成 (Sumerskii 等人,2017 年).
- 围绕木质素构建模块编织可靠的热化学网络:研究了甲氧基取代苯(包括甲氧基(苯-d5))的热化学性质,以了解木质素转化为增值化学品和材料的能量学 (Verevkin 等人,2021 年).
生物化学和药理学
- 甲氧基物质与苯和环己烷反应的机理:在生物化学中,甲氧基(苯-d5)物质用于研究甲氧基与苯和环己烷在沸石上的反应机理,这对于理解制药和化学工业中的催化过程非常重要 (Kondo 等人,2015 年).
光学和电化学性质
- 取代基位置对不对称异构二芳基乙烯的影响:本研究探讨了带有甲氧基的光致变色二芳基乙烯的光学和电化学性质,展示了甲氧基(苯-d5)对光响应材料性质的影响 (Pu 等人,2010 年).
安全和危害
未来方向
Anisole is a standard reagent of both practical and pedagogical value . It is a precursor to other synthetic compounds . The methoxy group strongly affects the pi cloud of the ring as a mesomeric electron donor, more so than as an inductive electron withdrawing group despite the electronegativity of the oxygen . This makes it a valuable compound in various chemical reactions and processes .
属性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480547 | |
| Record name | Methoxy(benzene-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy(benzene-d5) | |
CAS RN |
50629-14-6 | |
| Record name | Methoxy(benzene-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50629-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

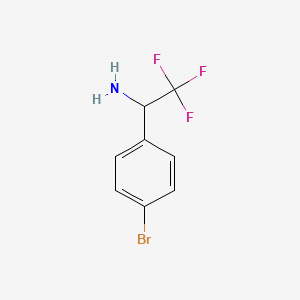
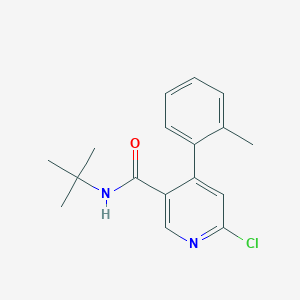
![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
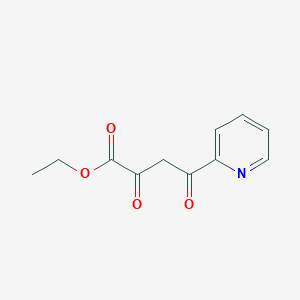


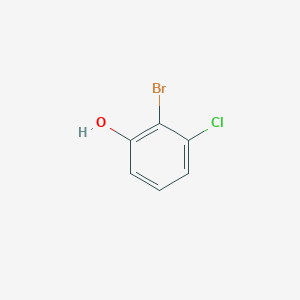
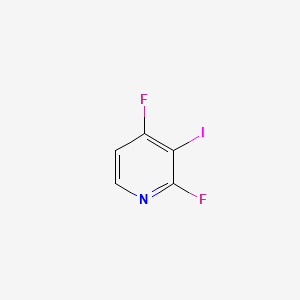
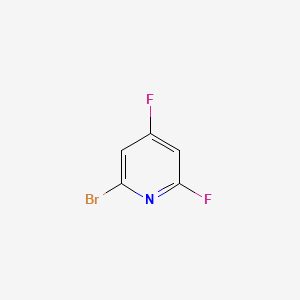
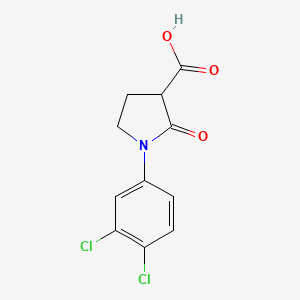
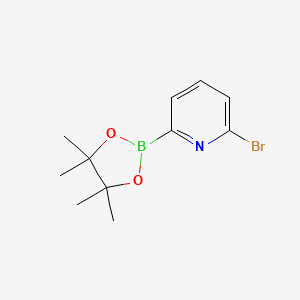
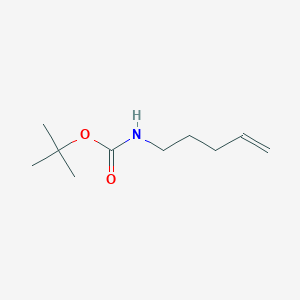
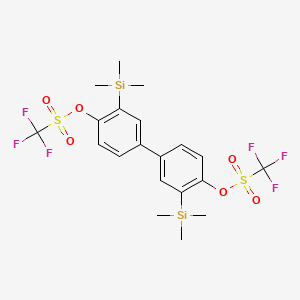
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)